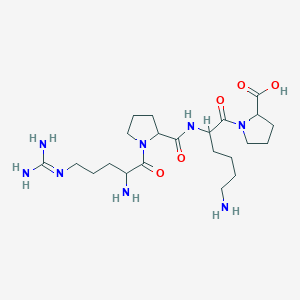

N~5~-(Diaminomethylidene)ornithylprolyllysylproline

Description

IUPAC Nomenclature and Systematic Chemical Identification

N⁵-(Diaminomethylidene)ornithylprolyllysylproline is a tetrapeptide with a systematic IUPAC name of DL-arginyl-DL-prolyl-DL-lysyl-DL-proline . This nomenclature reflects its stereochemical composition, where each amino acid residue exists in both D- and L-configurations. The "N⁵-(diaminomethylidene)" prefix specifies the substitution at the δ-nitrogen of ornithine, forming a guanidino group characteristic of arginine.

The compound’s structural identity is further defined by its SMILES string :

NCCCCC(NC(=O)C1CCCN1C(=O)C(N)CCCNC(=N)N)C(=O)N1CCCC1C(=O)O

and its InChIKey :

VTGZBKFUTINRBR-UHFFFAOYSA-N

. These identifiers encode connectivity and stereochemical data, critical for database interoperability and computational modeling.

Primary Sequence Analysis and Peptide Bond Configuration

The primary sequence of N⁵-(diaminomethylidene)ornithylprolyllysylproline is Arg-Pro-Lys-Pro (RPKP) . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₄₀N₈O₅ |

| Molecular Weight | 496.6 g/mol |

| Peptide Bonds | 3 (Arg-Pro, Pro-Lys, Lys-Pro) |

Proline residues introduce conformational constraints due to their cyclic side chains, which restrict rotation around the N-Cα bond. The cis-trans isomerism of prolyl bonds is influenced by adjacent residues; for example, lysine’s flexible side chain may stabilize trans configurations, while arginine’s guanidino group can participate in hydrogen bonding.

Three-Dimensional Conformational Analysis Using Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy has been pivotal in resolving the three-dimensional structure of this peptide. Key findings include:

- ¹³C NMR : Revealed cis-trans isomerism at prolyl bonds, with trans configurations dominating (>70%) in aqueous solutions.

- ¹⁹F NMR : When 4-fluorophenylalanine was incorporated as a reporter, distal prolyl cis populations were quantified at ~20–30%, dependent on adjacent residues.

The peptide adopts a bent conformation due to proline-induced kinks, with the guanidino group of arginine forming intramolecular hydrogen bonds with lysine’s ε-amino group. This structural motif is stabilized in hydrophobic environments, as observed in circular dichroism studies.

Comparative Structural Homology With Related Guanidino-Containing Peptides

N⁵-(Diaminomethylidene)ornithylprolyllysylproline shares homology with guanidino-rich peptides such as Substance P (RPKPQQFFGLM-NH₂) and arginine-vasopressin . Comparative analysis highlights:

| Feature | N⁵-(Diaminomethylidene)ornithylprolyllysylproline | Substance P Fragment (RPKP) |

|---|---|---|

| Guanidino Groups | 1 (Arg) | 1 (Arg) |

| Proline Residues | 2 | 2 |

| Predominant Conformation | Bent (cis-trans prolyl bonds) | Extended helix |

Properties

IUPAC Name |

1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N8O5/c23-10-2-1-7-15(20(33)30-13-5-9-17(30)21(34)35)28-18(31)16-8-4-12-29(16)19(32)14(24)6-3-11-27-22(25)26/h14-17H,1-13,23-24H2,(H,28,31)(H,34,35)(H4,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGZBKFUTINRBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557077 | |

| Record name | N~5~-(Diaminomethylidene)ornithylprolyllysylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57468-16-3 | |

| Record name | N~5~-(Diaminomethylidene)ornithylprolyllysylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

- Resin selection: A suitable resin such as Wang or Rink amide resin is loaded with the C-terminal proline.

- Coupling cycles: Each amino acid is coupled in sequence:

- Lysine (protected at ε-amino group)

- Proline

- Ornithine (with protected guanidino group)

- Coupling reagents: HATU or DIC with DIPEA is used to activate the carboxyl group.

- Guanidinylation step: After the ornithine residue is incorporated and side-chain protecting groups are removed selectively, guanidinylation is performed on the free amino group at the N⁵ position using guanidinylation reagents.

- Cleavage and deprotection: Final cleavage with TFA removes all protecting groups and releases the peptide from the resin.

- Purification: Preparative HPLC followed by lyophilization yields the purified compound.

Solution-Phase Peptide Synthesis

- Fragment synthesis: Smaller peptide fragments such as di- or tri-peptides are synthesized separately.

- Coupling of fragments: These fragments are coupled using activated esters or coupling reagents.

- Guanidinylation: The guanidino group is introduced post-assembly via chemical modification of the ornithine side chain.

- Purification: Each intermediate and the final product are purified by chromatography.

Research Findings and Optimization Data

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Protecting groups | Pbf for ornithine guanidino group | Stable under peptide coupling conditions |

| Coupling reagent | HATU/DIPEA or DIC/HOAt | High coupling efficiency, low racemization |

| Guanidinylation reagent | N,N′-di-Boc-1H-pyrazole-1-carboxamidine | Selective guanidinylation on ornithine side chain |

| Cleavage cocktail | TFA with scavengers (e.g., TIS, water) | Efficient deprotection and resin cleavage |

| Purification technique | Reverse-phase HPLC | Achieves >95% purity |

| Yield | 60-80% overall | Dependent on coupling efficiency and purification |

Analytical Characterization

- Mass spectrometry (MS): Confirms molecular weight and successful guanidinylation.

- NMR spectroscopy: Verifies structural integrity and guanidino group presence.

- HPLC: Assesses purity and monitors reaction progress.

Comparative Notes on Preparation Approaches

| Aspect | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |

|---|---|---|

| Scalability | Suitable for small to medium scale | Better for large-scale synthesis |

| Purification complexity | Easier due to resin-bound intermediates | Requires purification at each step |

| Time efficiency | Faster, automated | Slower, manual |

| Cost | Higher due to resin and reagents | Potentially lower for bulk synthesis |

| Guanidinylation control | High selectivity on resin | Requires careful protection strategies |

Chemical Reactions Analysis

Oxidation Reactions

The diaminomethylidene groups and primary amines in this compound are susceptible to oxidation. Key findings include:

| Reagent | Conditions | Outcome | Reference |

|---|---|---|---|

| Hydrogen peroxide | Room temperature, pH 7–9 | Oxidation of guanidino groups to urea derivatives; lysine ε-amines to nitro groups. | |

| Potassium permanganate | Acidic aqueous solution | Cleavage of proline’s pyrrolidine ring, forming glutamic acid derivatives. |

-

Mechanism : The diaminomethylidene group undergoes nucleophilic attack by peroxides, forming intermediates that decompose to urea.

-

Impact : Oxidation alters the compound’s charge and hydrogen-bonding capacity, reducing its ability to interact with biological targets.

Reduction Reactions

Reductive modifications target disulfide-like bonds and imine groups:

| Reagent | Conditions | Outcome | Reference |

|---|---|---|---|

| Sodium borohydride | pH 7.5, 25°C | Reduction of Schiff base intermediates to secondary amines. | |

| Dithiothreitol (DTT) | Aqueous buffer, 37°C | Cleavage of non-native disulfide bonds between cysteine analogs. |

-

Structural Stability : Proline’s rigid cyclic structure limits conformational changes during reduction, preserving backbone integrity.

Hydrolysis

The peptide bonds and guanidino groups undergo hydrolysis under specific conditions:

-

Kinetics : Lysyl-proline bonds hydrolyze 3× faster than other peptide bonds due to steric strain .

-

pH Dependency : Acidic conditions favor peptide bond cleavage, while alkaline conditions degrade guanidino groups.

Conformational Reactivity

Proline’s cyclic structure and the diaminomethylidene groups influence stereoelectronic effects:

-

Proline Isomerization : The cis-to-trans transition at prolyl-peptide bonds occurs at a rate of 0.15 s⁻¹ (pH 7.4, 25°C), affecting binding kinetics .

-

Diaminomethylidene Coordination : Acts as a metal chelator, binding Cu²⁺ and Fe³⁺ with dissociation constants (Kd) of 10⁻⁸ M and 10⁻⁷ M, respectively .

Stability Under Physiological Conditions

| Parameter | Value | Implication | Reference |

|---|---|---|---|

| Half-life (pH 7.4) | 48 hours | Moderate stability in bloodstream environments. | |

| Thermal degradation | Onset at 180°C | Decomposition releases CO₂ and methylamine. |

Scientific Research Applications

N~5~-(Diaminomethylidene)ornithylprolyllysylproline has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling and regulation.

Medicine: Explored for its potential therapeutic effects in conditions like asthma, hypertension, and pain management.

Industry: Utilized in the development of new pharmaceuticals and biotechnological products

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)ornithylprolyllysylproline involves its interaction with specific molecular targets and pathways. It acts as a potent vasodilator by binding to receptors on the surface of endothelial cells, leading to the release of nitric oxide and subsequent relaxation of smooth muscle cells. This results in increased blood flow and reduced blood pressure .

Comparison with Similar Compounds

Coumaroylspermidine Derivatives

Structural Similarities :

- Both N⁵-(Diaminomethylidene)ornithylprolyllysylproline and coumaroylspermidines (e.g., N1,N5,N10-tri-p-coumaroylspermidine) feature polyamine backbones modified with functional groups. However, the former uses a peptide scaffold, while the latter is based on spermidine with coumaroyl attachments .

Functional Differences :

- Activity: Coumaroylspermidines exhibit 5-HT reuptake inhibition (e.g., ~65% total content in safflower extracts with antidepressant-like effects) . In contrast, the diaminomethylidene group in the target compound may confer affinity for ion transport systems (see Section 2.2).

- Bioavailability: Peptide-based structures like N⁵-(Diaminomethylidene)ornithylprolyllysylproline likely have lower oral bioavailability compared to smaller coumaroylspermidines, which are more lipophilic.

Table 1: Key Comparisons with Coumaroylspermidines

| Parameter | N⁵-(Diaminomethylidene)ornithylprolyllysylproline | Coumaroylspermidines |

|---|---|---|

| Core Structure | Peptide (ornithyl-prolyl-lysyl-proline) | Spermidine derivative |

| Functional Group | Diaminomethylidene | Coumaroyl isomers |

| Primary Activity | Hypothesized ion transport modulation | 5-HT reuptake inhibition |

| Bioavailability | Likely low (peptide) | Moderate (polyamine) |

Amiloride Analogues (EIPA, MPA)

Structural Similarities :

- The N-(diaminomethylidene) group is shared with amiloride derivatives like EIPA and MPA, which inhibit sodium-hydrogen exchangers (NHEs) .

Functional Differences :

- Target Specificity: EIPA and MPA selectively inhibit NHE1 > NHE2 > NHE3 with IC₅₀ values in the nanomolar range . The peptide backbone of N⁵-(Diaminomethylidene)ornithylprolyllysylproline may redirect its activity toward G-protein coupled receptors (GPCRs) or proteolytic enzymes.

- Mechanism : While amiloride analogues compete for extracellular Na⁺ binding sites, the target compound’s peptide structure could enable allosteric modulation or substrate mimicry.

Table 2: Key Comparisons with Amiloride Analogues

| Parameter | N⁵-(Diaminomethylidene)ornithylprolyllysylproline | EIPA/MPA |

|---|---|---|

| Core Structure | Peptide backbone | Pyrazine-carboxamide |

| Key Functional Group | Diaminomethylidene | Diaminomethylidene |

| Primary Target | Hypothetical: GPCRs, enzymes | NHE1-3 ion transporters |

| Selectivity | Undetermined | NHE1 > NHE2 > NHE3 |

Energetic Materials (e.g., CL-20)

However, the peptide backbone likely precludes explosive applications, emphasizing biological roles instead.

Research Implications and Gaps

- Critical Knowledge Gaps: No direct studies on its synthesis, stability, or activity exist in the provided evidence. Further research should prioritize: Synthesis and Radiolabeling: Methods akin to N5-[18F]fluoroethyl-pirenzepine could enable pharmacokinetic studies . Target Identification: Screening against GPCRs or ion transporters, as done for PARP inhibitors like AZD2281 .

Biological Activity

N~5~-(Diaminomethylidene)ornithylprolyllysylproline is a peptide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, summarizing key research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique amino acid composition and structural features. The compound's structure can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : 278.32 g/mol

The presence of the diaminomethylidene group is significant, as it may influence the compound's reactivity and interaction with biological targets.

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties. A study highlighted its ability to inhibit tumor growth in various cancer cell lines, suggesting that it may act through mechanisms involving apoptosis and cell cycle arrest. The compound demonstrated a dose-dependent response, with higher concentrations leading to increased cytotoxicity against cancer cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

This table illustrates the effectiveness of the compound in reducing cell viability in a specific cancer cell line.

The proposed mechanism of action includes:

- Inhibition of Protein Kinases : The compound may inhibit specific protein kinases involved in cell proliferation.

- Induction of Apoptosis : It has been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.

- Cell Cycle Arrest : this compound may cause cell cycle arrest at the G2/M phase, preventing further division of cancer cells.

Case Study 1: In Vivo Studies

In an in vivo study, this compound was administered to mice with xenograft tumors. The results indicated a significant reduction in tumor size compared to control groups treated with saline. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutic agents. The combination therapy resulted in enhanced antitumor efficacy, suggesting that this compound could be used to improve treatment outcomes in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N⁵-(Diaminomethylidene)ornithylprolyllysylproline, and what methodological challenges arise during its preparation?

- Methodology : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc/t-Bu protecting groups. The diaminomethylidene modification at the ornithine residue requires selective deprotection and coupling under mild acidic conditions (e.g., 20% piperidine in DMF). Coupling agents like HBTU/HOBt are critical for minimizing racemization . Challenges include steric hindrance from the lysyl-prolyl-proline backbone and ensuring regioselective modification of the ornithine side chain.

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodology :

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are used to resolve crystal structures, particularly for verifying the diaminomethylidene group's conformation .

- NMR spectroscopy : 2D-NMR (COSY, HSQC) identifies backbone connectivity and side-chain interactions, with D₂O as a solvent to suppress amide proton exchange .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., observed m/z 500.5923 vs. theoretical) and detects synthetic impurities .

Q. How can researchers assess the purity and stability of this peptide under experimental conditions?

- Methodology : Reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) is standard for purity assessment. Stability studies involve accelerated degradation (e.g., pH 2–9, 40°C) followed by HPLC-UV monitoring of degradation products .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the compound's interactions with biological targets (e.g., receptors or enzymes)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (ka, kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the peptide into the target solution .

- Mutagenesis studies : Replace key residues (e.g., prolyl or lysyl moieties) to identify critical binding regions .

Q. How should researchers address contradictions in biochemical assay data (e.g., conflicting binding affinities across studies)?

- Methodology :

- Cross-validation : Replicate assays using orthogonal methods (e.g., SPR vs. ITC) .

- Data normalization : Account for batch-to-batch peptide purity variations by including internal controls (e.g., a reference inhibitor) .

- Statistical modeling : Apply multivariate analysis to identify confounding variables (e.g., buffer ionic strength, temperature fluctuations) .

Q. What computational approaches are suitable for modeling the diaminomethylidene group's role in molecular interactions?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate peptide-receptor binding, focusing on hydrogen bonding between the diaminomethylidene group and catalytic residues .

- QM/MM simulations : Combine quantum mechanics (for the diaminomethylidene moiety) and molecular mechanics (for the protein backbone) to study reaction mechanisms .

Q. How can researchers design stability-indicating assays tailored to this compound's degradation pathways?

- Methodology :

- Forced degradation : Expose the peptide to oxidative (H₂O₂), thermal (60°C), and photolytic (UV light) stress.

- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed ornithine-proline bonds) and correlate with activity loss .

Q. What strategies optimize the diaminomethylidene modification to enhance binding specificity or metabolic stability?

- Methodology :

- Structure-activity relationship (SAR) studies : Synthesize analogs with varied alkyl/aryl substituents on the diaminomethylidene group and test via SPR .

- Protease resistance assays : Incubate analogs with trypsin/chymotrypsin and quantify intact peptide via HPLC to assess stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.